5-オキソ-ETE

概要

説明

科学的研究の応用

5-Oxo-ETE has a wide range of applications in scientific research, including:

作用機序

5-オキソ-ETEは、主にGタンパク質共役受容体OXE受容体(OXER1)の活性化を介してその効果を発揮します 。この受容体は、好塩基球、好中球、好酸球、単球で高度に発現しています。 OXER1に結合すると、this compoundは、走化性、脱顆粒、活性酸素種の生成など、さまざまな細胞応答を誘発します 。 これらの作用は、その炎症促進効果と、アレルギー性および炎症性疾患における役割に寄与しています .

類似の化合物との比較

This compoundは、5-HETEファミリーのエイコサノイドの一部であり、これには、

5S-HETE: This compoundの前駆体であり、5-リポキシゲナーゼ経路の産物です.

5S-HpETE: This compound合成の際の中間体です.

ロイコトリエン: 異なる生物学的活性を有する、5-リポキシゲナーゼ経路の他の産物です.

独自性

This compoundは、その強力な炎症促進活性と、OXE受容体の特異的な活性化においてユニークです 。 これは、異なる受容体標的と生物学的効果を持つ可能性のある、5-HETEファミリーの他のメンバーとは異なります .

生化学分析

Biochemical Properties

5-Oxo-ETE interacts with various enzymes, proteins, and other biomolecules. It is formed by the oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH . This enzyme is expressed in both inflammatory and structural cells . The actions of 5-Oxo-ETE are mediated by the G_i-coupled OXE receptor . This receptor is highly expressed on eosinophils and basophils, and is also found on neutrophils, monocytes/macrophages, and various cancer cell lines .

Cellular Effects

5-Oxo-ETE has significant effects on various types of cells and cellular processes. It is a potent chemoattractant for human white blood cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate cytosolic calcium levels in neutrophils .

Molecular Mechanism

5-Oxo-ETE exerts its effects at the molecular level through various mechanisms. It selectively stimulates the migration and degranulation of eosinophils and activates the MAPK pathway in stimulated neutrophils via a specific G protein-coupled receptor . It also binds and activates the OXE receptor .

Temporal Effects in Laboratory Settings

The effects of 5-Oxo-ETE change over time in laboratory settings. For instance, in coincubations with human neutrophils, over 75% of the 5-Oxo-ETE produced following stimulation could be attributed to PC3 cells .

Dosage Effects in Animal Models

The effects of 5-Oxo-ETE vary with different dosages in animal models. For example, when administered orally to cynomolgus monkeys, 5-Oxo-ETE rapidly appeared in the blood and had a half-life in plasma of over 7 hours .

Metabolic Pathways

5-Oxo-ETE is involved in various metabolic pathways. It is a metabolite of arachidonic acid and is produced along with leukotrienes via the 5-lipoxygenase pathway . It is also metabolized by a number of pathways in common with arachidonic acid and other eicosanoids, including oxidation to 5-oxo-HETEs by both 12-LO and 15-LO .

Subcellular Localization

It is known that 5-lipoxygenase, the enzyme involved in the formation of 5-Oxo-ETE, is not only present in the cytosol of a cell, but is also able to translocate to nuclear compartments where it is associated with the euchromatin .

準備方法

合成経路と反応条件

5-オキソ-ETEは、一連の酵素反応を経てアラキドン酸から合成されます。 このプロセスには、次の手順が含まれます :

アラキドン酸の放出: アラキドン酸は、ホスホリパーゼA2酵素の作用によって膜リン脂質から放出されます。

酸素化: 放出されたアラキドン酸は、アラキドン酸5-リポキシゲナーゼ(ALOX5)酵素によって酸素化されて、5S-ヒドロペルオキシ-6E,8Z,11Z,14Z-エイコサテトラエン酸(5S-HpETE)を形成します。

還元: 5S-HpETEは、その後、細胞ペルオキシダーゼによって還元されて、5S-HETEを形成します。

酸化: 最後に、5S-HETEは、NADP+の存在下、5-HEDHによって酸化されて、this compoundを形成します。

工業的生産方法

化学反応の分析

反応の種類

5-オキソ-ETEは、次のものを含むさまざまな化学反応を起こします。

酸化: さまざまな代謝産物にさらに酸化される可能性があります。

還元: 特定の条件下では、5S-HETEに還元される可能性があります.

置換: 他の分子との置換反応に関与することができます。

一般的な試薬と条件

生成される主な生成物

5S-HETE: this compoundの還元によって生成されます。

さまざまな代謝産物: This compoundのさらなる酸化によって生成されます.

科学研究の応用

This compoundは、科学研究において幅広い用途を持っています。具体的には、

類似化合物との比較

5-Oxo-ETE is part of the 5-HETE family of eicosanoids, which includes other compounds such as:

5S-HETE: A precursor to 5-Oxo-ETE and a product of the 5-lipoxygenase pathway.

5S-HpETE: An intermediate in the synthesis of 5-Oxo-ETE.

Leukotrienes: Other products of the 5-lipoxygenase pathway with distinct biological activities.

Uniqueness

5-Oxo-ETE is unique in its potent proinflammatory activity and its specific activation of the OXE receptor . This distinguishes it from other members of the 5-HETE family, which may have different receptor targets and biological effects .

生物活性

5-Oxo-ETE (5-oxo-6,8,11,14-eicosatetraenoic acid) is a metabolite of arachidonic acid that plays a significant role in inflammatory responses. This compound is primarily known for its potent chemoattractant properties for eosinophils and neutrophils, influencing various cellular activities through its interaction with the OXE receptor. This article provides a comprehensive overview of the biological activity of 5-Oxo-ETE, including its mechanisms of action, effects on different cell types, and implications in various diseases.

5-Oxo-ETE is produced from 5-HETE through the action of the enzyme 5-HEDH (5-HETE dehydrogenase). It is approximately 100 times more potent than 5-HETE in activating neutrophils and eosinophils, primarily by binding to the Gi/o-coupled OXE receptor . This receptor is highly expressed on inflammatory cells such as eosinophils, neutrophils, basophils, and monocytes . Upon activation, 5-Oxo-ETE induces several intracellular signaling pathways, including:

Biological Effects

The biological effects of 5-Oxo-ETE can be summarized as follows:

- Chemoattraction :

- Cellular Activation :

- Inflammatory Response :

Study 1: Eosinophil Infiltration in Asthma Patients

A clinical study administered varying doses of 5-Oxo-ETE intradermally to patients with atopic asthma and nonatopic controls. Results indicated:

- Significant eosinophil infiltration observed at both 6 and 24 hours post-injection.

- Neutrophil numbers increased notably only after 24 hours.

- Eosinophil counts were over three times higher in asthmatic patients compared to controls at the highest dose .

Study 2: Neutrophil Activation

Research demonstrated that 5-Oxo-ETE induces calcium mobilization and actin polymerization in neutrophils. Primed neutrophils showed enhanced responses to 5-Oxo-ETE, indicating its role in exacerbating inflammatory responses during allergic reactions or infections .

Comparative Activity with Other Mediators

The following table summarizes the potency of various mediators compared to 5-Oxo-ETE regarding their effects on eosinophil migration:

| Mediator | Potency (relative to 5-Oxo-ETE) | Mechanism |

|---|---|---|

| Eotaxin | Comparable | Chemoattraction |

| Leukotriene B4 | Less potent | Chemoattraction |

| Prostaglandin D2 | Approximately one-third | Chemoattraction |

| Platelet Activating Factor (PAF) | Synergistic effect | Chemoattraction |

Implications in Disease

The biological activity of 5-Oxo-ETE suggests its involvement in several pathologies:

- Asthma : Its potent chemoattractant properties contribute to eosinophilic inflammation observed in asthmatic patients.

- Allergic Reactions : Enhanced eosinophil activation may exacerbate allergic responses.

- Cancer : The proliferation of tumor cells influenced by inflammatory mediators like 5-Oxo-ETE indicates potential roles in tumor biology .

特性

CAS番号 |

106154-18-1 |

|---|---|

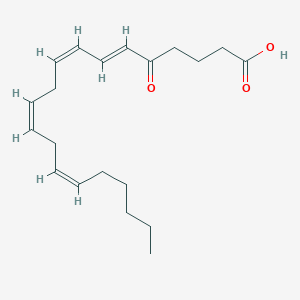

分子式 |

C20H30O3 |

分子量 |

318.4 g/mol |

IUPAC名 |

(6Z,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14- |

InChIキー |

MEASLHGILYBXFO-KDSVWZCMSA-N |

SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |

異性体SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C/C(=O)CCCC(=O)O |

正規SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |

外観 |

Assay:≥95%A solution in ethanol |

物理的記述 |

Solid |

同義語 |

5-oxo-eicosatetraenoic acid 5-oxo-ETE |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-oxo-ETE synthesized?

A1: 5-oxo-ETE is generated from arachidonic acid via the 5-lipoxygenase pathway. The first step involves the conversion of arachidonic acid to 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by 5-lipoxygenase. Subsequently, 5-HETE is oxidized to 5-oxo-ETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ as a cofactor. [, , , , , ]

Q2: What is the primary receptor for 5-oxo-ETE, and how does it mediate its effects?

A2: 5-oxo-ETE exerts its biological effects primarily through the selective G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXE-R). [, , , , ] This receptor is primarily expressed on leukocytes, including eosinophils, neutrophils, and monocytes, and its activation triggers intracellular signaling cascades involving Gαi/o and Gβγ proteins. [, , , , ]

Q3: What are the downstream effects of 5-oxo-ETE binding to the OXE receptor?

A3: Binding of 5-oxo-ETE to OXE-R triggers a variety of downstream effects, including:

- Chemotaxis: 5-oxo-ETE is a potent chemoattractant for eosinophils, neutrophils, and monocytes, promoting their migration to inflammatory sites. [, , , , , , , , , ]

- Cellular activation: 5-oxo-ETE activates these leukocytes, leading to increased expression of adhesion molecules like CD11b/CD18 integrins, enhanced oxidative burst, and release of pro-inflammatory mediators. [, , , , , , , , ]

- Actin polymerization: This process, essential for cell motility, is stimulated by 5-oxo-ETE in both neutrophils and eosinophils. [, ]

- Eosinophil survival: 5-oxo-ETE indirectly promotes eosinophil survival by stimulating the release of granulocyte/macrophage colony-stimulating factor (GM-CSF) from monocytes. []

Q4: What is the role of oxidative stress in 5-oxo-ETE synthesis?

A4: Oxidative stress, a hallmark of inflammation, can dramatically enhance 5-oxo-ETE synthesis. It promotes the conversion of NADPH to NADP+, the essential cofactor for 5-HEDH, thereby increasing 5-oxo-ETE production. [, , , ]

Q5: What is transcellular biosynthesis, and how does it relate to 5-oxo-ETE production?

A5: Transcellular biosynthesis refers to the collaborative production of a mediator by different cell types. In the context of 5-oxo-ETE, neutrophils with high 5-LO activity can release 5-HETE, which can be taken up by other cell types, such as prostate cancer cells, and converted to 5-oxo-ETE by their 5-HEDH. This process highlights the complex interplay between different cells in 5-oxo-ETE production. []

Q6: What is the molecular formula and weight of 5-oxo-ETE?

A6: The molecular formula of 5-oxo-ETE is C20H30O3, and its molecular weight is 318.45 g/mol. []

Q7: How does the structure of 5-oxo-ETE relate to its activity?

A7: Structure-activity relationship (SAR) studies have revealed key structural elements essential for 5-oxo-ETE activity: [, , ]

Q8: Can other fatty acids be metabolized by 5-HEDH?

A8: While 5-HETE is the preferred substrate for 5-HEDH, the enzyme can metabolize other 5S-hydroxy fatty acids, although with varying efficiencies. Factors like chain length, the presence of a free α-carboxyl group, and a hydrophobic ω-end influence substrate recognition and metabolism. []

Q9: What is the therapeutic potential of targeting the 5-oxo-ETE/OXE-R axis?

A9: Given its role in inflammation and leukocyte recruitment, the 5-oxo-ETE/OXE-R pathway is considered a potential therapeutic target for various inflammatory diseases, particularly those characterized by eosinophil and neutrophil infiltration, such as: [, ]

Q10: What are the main strategies being explored to target the OXE receptor?

A10: Current research efforts focus on developing: [, , ]

- Selective OXE-R antagonists: These compounds block the binding of 5-oxo-ETE to its receptor, preventing downstream signaling and cellular activation. Significant progress has been made in developing potent and metabolically stable antagonists with favorable pharmacokinetic profiles. [, ]

Q11: Are there any preclinical studies demonstrating the efficacy of OXE-R antagonists?

A11: Yes, preclinical studies in animal models have shown promising results. For instance, in a rat model of asthma, administration of 5-oxo-ETE induced significant pulmonary eosinophilia, which was effectively blocked by an OXE-R antagonist. [] These findings support the potential of OXE-R antagonists as therapeutic agents for inflammatory diseases.

Q12: What are the limitations of current animal models for studying 5-oxo-ETE?

A12: While various animal models have been used to study 5-oxo-ETE, a significant limitation is the lack of OXE-R expression in rodents, which are commonly used in preclinical research. [] This absence necessitates the use of alternative animal models, such as primates, to evaluate the efficacy and safety of OXE-R antagonists more accurately.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。